molecular formula C16H16FN3O4 B178015 Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate CAS No. 150812-23-0

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Cat. No.: B178015
CAS No.: 150812-23-0
M. Wt: 333.31 g/mol
InChI Key: XFLKJJSOCILUKV-UHFFFAOYSA-N
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Description

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a nitrophenyl group, and a carbamate ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Ethyl (4-((4-fluorobenzyl)amino)-2-aminophenyl)carbamate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-((4-fluorobenzyl)amino)-2-nitroaniline and ethyl carbamate

Scientific Research Applications

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a modulator of ion channels or enzymes, influencing their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl N-[4-[(4-fluorophenyl)methylamino]-2-nitrophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLKJJSOCILUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150812-23-0
Record name Ethyl{4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate
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